3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
The compound “3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives can vary widely depending on the specific substituents present on the pyrazole ring. In general, pyrazoles can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure. In general, pyrazoles are known for their thermal stability .Scientific Research Applications
Synthesis and Biological Potential One study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential insecticidal and antibacterial activities. The researchers prepared these compounds via cyclocondensation under microwave irradiation, evaluating their biological activities against selected microorganisms and insects, showcasing the compound's relevance in developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Corrosion Inhibition Another significant application is in corrosion inhibition. Bipyrazolic compounds, closely related to the compound , were studied for their efficiency in inhibiting the corrosion of pure iron in acidic media. These studies found that such compounds act as efficient corrosion inhibitors, offering potential for industrial applications in protecting metals from corrosion (A. Chetouani et al., 2005).
Chemical Reactivity and Complex Formation Research into the reactivity and formation of complexes with pyrazole derivatives, including the synthesis of water-soluble pyrazolate rhodium(I) complexes, reveals the versatility of these compounds in forming stable complexes with metals. These findings are crucial for catalysis and materials science, expanding the utility of pyrazole derivatives in synthesizing new materials and catalysts (Glòria Esquius et al., 2000).
Antitumor and Antibacterial Activity The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound of interest, demonstrated potent cytotoxic activities against various cancer cell lines. Such studies underscore the potential of pyrazole derivatives in medicinal chemistry and drug development, particularly in cancer therapy (L. Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-7-11(9(3)16(5)14-7)6-17-10(4)12(13)8(2)15-17/h6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDUOMZLYPAZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2C(=C(C(=N2)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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